molecular formula C14H14O2S B1254727 MTPPA

MTPPA

Cat. No.: B1254727
M. Wt: 246.33 g/mol
InChI Key: DTOPKPBTCXKNFF-UHFFFAOYSA-N
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Description

MTPPA, also known as tetraphenylmethane tetrakis-4-phosphonic acid, is a metal-organic framework (MOF) compound. MOFs are porous materials composed of metal ions or clusters connected by organic linkers. This compound is notable for its exceptional stability and unique structure.

Preparation Methods

MTPPA can be synthesized through a solvothermal method using the following steps:

Chemical Reactions Analysis

MTPPA exhibits stability up to 500°C. It undergoes edge-sharing eight-membered Co2P2O4 ring formation. Common reactions include sorption, catalysis, and small molecule storage. Reagents and conditions depend on specific applications .

Scientific Research Applications

MTPPA finds applications in various fields:

    Chemistry: As a porous material, it can selectively adsorb gases or molecules.

    Biology: It may be used for drug delivery or enzyme immobilization.

    Medicine: Potential drug carriers due to its stability and porosity.

    Industry: Adsorption of greenhouse gases or catalysis .

Mechanism of Action

The exact mechanism of MTPPA’s effects depends on its application. For drug delivery, it could involve controlled release through its porous structure. Further studies are needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14O2S

Molecular Weight

246.33 g/mol

IUPAC Name

2-[4-(3-methylthiophen-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C14H14O2S/c1-9-7-8-17-13(9)12-5-3-11(4-6-12)10(2)14(15)16/h3-8,10H,1-2H3,(H,15,16)

InChI Key

DTOPKPBTCXKNFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=CC=C(C=C2)C(C)C(=O)O

Synonyms

2-(4-(3-methyl-2-thienyl)phenyl)propionic acid
M 5011
M-5011

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixture of 1.2 g (0.05 mole) of magnesium turnings and 50 ml of anhydrous tetrahydrofuran was added under a nitrogen stream one drop of ethyl bromide, followed by adding 10 g (0.0395 mole) of 4-(3-methyl-2-thienyl)-1-bromobenzene (boiling point 171°-175° C./16-17 mmHg). After refluxing for 30 minutes, the mixture was cooled. To the mixture was added a solution of 2.8 g (0.0205 mole) of anhydrous zinc chloride in 50 ml of anhydrous tetrahydrofuran, and the mixture was stirred at room temperature for 3 hours. To the mixture was added 7.2 g (0.0398 mole) of ethyl 2-bromopropionate. After having been stirred at 50° to 60° C. for one hour, the mixture was freed from the solvent by distillation under reduced pressure. The residue was mixed with 50 ml of 2 N hydrochloric acid and 50 ml of benzene. The organic layer was separated, washed with water, and freed from the solvent by distillation under reduced pressure. The residue was mixed with 50 ml of an ethanol solution containing 2.3 g of sodium hydroxide, heated under reflux for 3 hours, and then freed from the ethanol by distillation. The residue was mixed with 100 ml of water and 50 ml of benzene. The aqueous layer was separated, neutralized with hydrochloric acid, and the liberated oily substance was extracted with cyclohexane. The extract solution was dried over anhydrous magnesium sulfate and freed from the solvent by distillation under reduced pressure. The residue was purified by silica gel column chromatography (developing solvent: cyclohexane) to obtain 3.2 g (32.9% yield) of intended 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-(3-methyl-2-thienyl)-1-bromobenzene
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
2.8 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

In 20 ml of water was dissolved 3.2 g (0.033 mole) of sulfamic acid. To the solution was added a solution of 5.0 g (0.0217 mole) of 2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde [obtained in (1)] in 20 ml of chloroform. To the mixture, while maintaining the temperature at 0° to 10° C., was added dropwise with stirring 10 ml of an aqueous solution containing 2.6 g (0.0242 mole) of sodium chlorite (84% pure). After completion of the addition, the mixture was stirred for 10 minutes, admixed with 2.6 g (0.025 mole) of sodium hydrogensulfite, further stirred for 30 minutes, and allowed to stand, upon which the mixture separated into two layers. The organic layer was washed with 20 ml of water and extracted by the addition of 25 ml of 1 N aqueous sodium hydroxide solution. To the alkaline extract layer, which had been admixed with 20 ml of cyclohexane, was added gradually with stirring 5% hydrochloric acid to adjust the pH to 4. The organic layer was washed with water, dried over anhydrous magnesium sulfate, and freed from the solvent by distillation under reduced pressure to obtain an oily substance which was crystallized by the addition of a small quantity of n-hexane to yield 4.8 g (90% yield) of 2-[4-(3-methyl-2-thienyl)phenyl]propionic acid.
Name
2-[4-(3-methyl-2-thienyl)phenyl]propionaldehyde
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.2 g
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

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